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Compound of Interest

Compound Name:
1-(4-Chlorophenyl)-1-

phenylethanol

Cat. No.: B192741 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for

the tertiary alcohol, 1-(4-Chlorophenyl)-1-phenylethanol. The information is curated to assist

in the structural elucidation, identification, and characterization of this compound, which is of

interest in synthetic chemistry and as a potential impurity or metabolite in drug development.

This document presents aggregated data from various spectroscopic techniques, details

representative experimental protocols, and illustrates the logical workflow of spectroscopic

analysis.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from Infrared (IR)

Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry

(MS) for 1-(4-Chlorophenyl)-1-phenylethanol.

Table 1: Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

3414 Strong, Broad O-H stretch (alcohol)

3061 Medium C-H stretch (aromatic)

2978 Medium C-H stretch (aliphatic, CH₃)

1597 Medium C=C stretch (aromatic ring)

1489 Strong C=C stretch (aromatic ring)

1449 Medium C-H bend (aliphatic, CH₃)

1394 Medium O-H bend

~1150 Strong C-O stretch (tertiary alcohol)[1]

1090 Strong C-Cl stretch

829 Strong
C-H out-of-plane bend (para-

substituted ring)

Table 2: ¹H NMR Spectroscopy Data (CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

1.94 Singlet 3H -CH₃

2.17 Singlet 1H -OH

7.23-7.42 Multiplet 9H Aromatic Protons

Table 3: ¹³C NMR Spectroscopy Data (CDCl₃, 100 MHz)
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Chemical Shift (δ, ppm) Assignment

25.3 -CH₃

69.7 C-OH (quaternary)

126.8 Aromatic CH

128.6 Aromatic CH

133.0 Aromatic C-Cl

144.3 Aromatic C (quaternary)

Table 4: Mass Spectrometry (GC-MS) Data

m/z Relative Intensity (%) Assignment

217 25 [M-CH₃]⁺ (³⁷Cl isotope)

215 75 [M-CH₃]⁺ (³⁵Cl isotope)

199 100 [M-CH₃-H₂O]⁺

139 30 [C₁₁H₇]⁺

105 80 [C₇H₅O]⁺ (benzoyl cation)

77 40 [C₆H₅]⁺ (phenyl cation)

Experimental Protocols
The following are detailed, representative methodologies for the synthesis and spectroscopic

analysis of 1-(4-Chlorophenyl)-1-phenylethanol.

Synthesis: Grignard Reaction
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask

equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium

turnings (1.2 molar equivalents) are placed. The apparatus is flushed with dry nitrogen. A

solution of bromobenzene (1.0 molar equivalent) in anhydrous diethyl ether is added
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dropwise to the magnesium turnings with gentle stirring. The reaction is initiated by gentle

warming and is maintained at a gentle reflux until most of the magnesium has reacted.

Reaction with Ketone: The Grignard reagent solution is cooled in an ice bath. A solution of 4'-

chloroacetophenone (1.0 molar equivalent) in anhydrous diethyl ether is added dropwise

from the dropping funnel with continuous stirring. After the addition is complete, the reaction

mixture is allowed to warm to room temperature and stirred for an additional hour.

Work-up: The reaction is quenched by the slow, dropwise addition of a saturated aqueous

solution of ammonium chloride. The ethereal layer is separated, and the aqueous layer is

extracted with diethyl ether. The combined organic layers are washed with brine, dried over

anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the

crude 1-(4-Chlorophenyl)-1-phenylethanol.

Purification: The crude product can be purified by column chromatography on silica gel using

a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Analysis
Infrared (IR) Spectroscopy:

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: A small amount of the purified oil is placed between two sodium

chloride plates to form a thin film.

Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹. A background

spectrum of the clean NaCl plates is recorded and automatically subtracted from the sample

spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in about

0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal

standard.
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¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to

obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse

sequence. A sufficient number of scans and a suitable relaxation delay are used to ensure

the detection of all carbon signals, including quaternary carbons.

Gas Chromatography-Mass Spectrometry (GC-MS):

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source.

Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film

thickness).

GC Conditions:

Injector Temperature: 250 °C

Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp

to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-500.

Source Temperature: 230 °C.

Sample Preparation: A dilute solution of the sample in dichloromethane or ethyl acetate is

prepared and injected into the GC.

Visualization of Analytical Workflow
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The following diagram illustrates the logical workflow for the structural elucidation of an

unknown compound using the spectroscopic techniques described.
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Caption: Workflow for Synthesis, Spectroscopic Analysis, and Structural Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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